molecular formula C16H23ClN2O2 B4641085 5-chloro-2-methoxy-N-(1-propyl-4-piperidinyl)benzamide

5-chloro-2-methoxy-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4641085
M. Wt: 310.82 g/mol
InChI Key: YNHTVOXMPLNLAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 5-Chloro-2-methoxy-N-(1-propyl-4-piperidinyl)benzamide, typically involves the introduction of polar substituent groups at specific positions on the piperidine ring. These modifications can significantly influence the compound's pharmacological properties. For instance, one study describes the synthesis of benzamide derivatives with enhanced gastrointestinal motility effects, highlighting the role of structural modifications in determining biological activity (Sonda et al., 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 5-Chloro-2-methoxy-N-(1-propyl-4-piperidinyl)benzamide, plays a crucial role in their interaction with biological targets. X-ray powder diffractometry, thermal analysis, and spectroscopy techniques such as infrared and NMR have been utilized to characterize the crystalline forms of similar compounds, providing insights into their stability and potential for drug development (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that can modify their biological activity. For example, selective serotonin 4 (5-HT4) receptor agonists have been developed through careful manipulation of the benzamide scaffold, demonstrating the compound's ability to engage in chemical reactions leading to significant pharmacological effects (Harada et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are critical for their pharmacokinetic profile and efficacy as drugs. Studies on the polymorphism of compounds like 5-Chloro-2-methoxy-N-(1-propyl-4-piperidinyl)benzamide have shown that different crystalline forms can exhibit distinct physical properties, affecting their stability and solubility (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the therapeutic potential of benzamide derivatives. Research into the structure-activity relationships of these compounds has provided valuable information on how modifications to the molecular structure can enhance receptor affinity and selectivity, leading to the development of more effective and targeted therapeutic agents (Sonda et al., 2003).

properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-8-19-9-6-13(7-10-19)18-16(20)14-11-12(17)4-5-15(14)21-2/h4-5,11,13H,3,6-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHTVOXMPLNLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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